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Executive Summary
In modern medicinal chemistry and agrochemical development, halogenated benzoic acids

serve as highly privileged scaffolds. 2-Chloro-6-fluoro-4-methylbenzoic acid (CAS: 1427373-

49-6) is a specialized, tri-substituted building block that offers unique physicochemical

properties[1]. As a Senior Application Scientist, I frequently leverage this compound to solve

complex structural challenges. The precise arrangement of the chloro, fluoro, and methyl

groups provides a meticulously balanced profile of steric hindrance, metabolic stability, and

orthogonal reactivity, making it an ideal starting material for complex active pharmaceutical

ingredients (APIs).

Physicochemical Properties & Structural Data
To effectively utilize this building block, one must first understand its fundamental properties.

The table below summarizes the critical quantitative data required for reaction planning and
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analytical validation[2].

Property Value / Specification

CAS Number 1427373-49-6

Molecular Formula C8H6ClFO2

Molecular Weight 188.58 g/mol

IUPAC Name 2-Chloro-6-fluoro-4-methylbenzoic acid

SMILES CC1=CC(F)=C(C(O)=O)C(Cl)=C1

InChIKey XKGVIYRCDLHQMB-UHFFFAOYSA-N

Physical Form White to off-white powder[1]

Storage Temperature Room Temperature (RT)[1]

Mechanistic Significance: The "Why" Behind the
Structure
The value of 2-chloro-6-fluoro-4-methylbenzoic acid lies in the synergistic causality of its

three substituents:

Di-ortho Substitution (2-Chloro, 6-Fluoro): The presence of halogens at both ortho positions

forces the carboxylate group out of the plane of the phenyl ring due to severe steric clash.

When converted into an amide, this orthogonal conformation restricts bond rotation. This is

highly desirable in kinase inhibitor design, as it locks the molecule into a bioactive

conformation, reducing the entropic penalty upon binding to the target protein. Furthermore,

the steric bulk shields the resulting amide bond from enzymatic cleavage (e.g., by

amidases), drastically improving in vivo half-life.

Fluorine Bioisosterism (6-Fluoro): Fluorine acts as a hydrogen bioisostere but with extreme

electronegativity. It modulates the pKa of the adjacent functional groups and increases

membrane permeability without adding the massive steric bulk of heavier halogens.
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Hydrophobic Anchor & Late-Stage Handle (4-Methyl): The para-methyl group increases the

overall lipophilicity (logP) of the fragment. More importantly, it serves as a latent functional

handle. Through radical bromination (e.g., using NBS/AIBN), it can be converted into a

benzylic bromide for subsequent nucleophilic substitutions.

Downstream Functionalization Workflow
The true utility of this compound is its ability to undergo orthogonal, site-selective

functionalization. The workflow below illustrates the primary synthetic pathways utilized in drug

discovery.

2-Chloro-6-fluoro-4-methylbenzoic acid
(CAS: 1427373-49-6)

Amide Coupling
(HATU, DIPEA)

 Carboxyl Activation

Cross-Coupling
(Pd Catalyst)

 Aryl Chloride Reactivity

Benzylic Bromination
(NBS, AIBN)

 Methyl Activation

Lead Compound Library

Click to download full resolution via product page

Downstream functionalization workflow of 2-Chloro-6-fluoro-4-methylbenzoic acid in drug
discovery.

Experimental Methodology: Sterically Hindered
Amide Coupling
Standard amide coupling reagents (like EDC/HOBt) frequently fail when applied to 2-chloro-6-

fluorobenzoic acid derivatives due to the extreme steric hindrance shielding the carbonyl
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carbon. To overcome this activation energy barrier, the highly reactive uronium salt HATU must

be employed.

The following protocol is designed as a self-validating system, ensuring that both the reaction

and the purification steps have built-in diagnostic checks.

Step-by-Step Protocol:
Reagent Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 1.0

equivalent (eq) of 2-chloro-6-fluoro-4-methylbenzoic acid in anhydrous N,N-

dimethylformamide (DMF) to achieve a 0.2 M concentration.

Pre-Activation (Critical Step): Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine

(DIPEA). Stir the mixture at room temperature for exactly 20 minutes.

Causality: The di-ortho halogens severely retard the formation of the active HOAt ester.

Pre-activation ensures the carboxylic acid is fully converted before the amine is

introduced, preventing competitive side reactions.

Amine Addition: Add 1.1 eq of the target primary amine dropwise.

Thermal Driving: Elevate the reaction temperature to 45 °C and stir for 16 hours.

Causality: Room temperature is often insufficient to drive the nucleophilic attack on the

sterically shielded HOAt ester. Gentle heating overcomes this barrier without degrading

the HATU reagent.

Aqueous Workup: Dilute the reaction mixture with ethyl acetate (EtOAc) (10 volumes). Wash

the organic layer successively with 1M HCl (to remove unreacted amine), saturated aqueous

NaHCO3 (to remove unreacted acid), and finally, a 5% aqueous LiCl solution or heavy brine

(3 washes).

Causality: DMF is highly miscible in water, but a simple water wash often results in poor

phase separation. Using 5% LiCl or brine drastically increases the partition coefficient of

DMF into the aqueous layer, effectively stripping it from the organic phase.
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Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under

reduced pressure.

Analytical Validation:
To guarantee the integrity of the protocol, the resulting product must be validated using the

following diagnostic markers:

LC-MS Isotopic Profiling: Confirm the presence of the product mass. Crucially, verify the 3:1

isotopic ratio (M / M+2) characteristic of a single chlorine atom. If this ratio is absent,

undesired dehalogenation occurred during the reaction.

1H NMR (DMSO-d6): The success of the coupling is confirmed by the disappearance of the

broad carboxylic acid -OH peak (~13.0 ppm) and the emergence of a sharp amide -NH peak

(~8.5–9.5 ppm). The para-methyl singlet (~2.3 ppm) must remain strictly intact.

References
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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